molecular formula C9H12F3NO3 B1476038 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid CAS No. 2098011-51-7

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid

Cat. No.: B1476038
CAS No.: 2098011-51-7
M. Wt: 239.19 g/mol
InChI Key: KSTAYLFYISPYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid (CAS 2098011-51-7) is a fluorinated piperidine derivative characterized by a trifluoro-2-oxopropyl substituent attached to the piperidine ring. Its molecular formula is C₉H₁₂F₃NO₃, with a molecular weight of 257.2 g/mol (calculated from the formula). The structure includes a six-membered piperidine ring, a ketone group, and a trifluoromethyl moiety, which collectively influence its electronic and steric properties .

Properties

IUPAC Name

1-(3,3,3-trifluoro-2-oxopropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-2-6(4-13)8(15)16/h6H,1-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTAYLFYISPYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amidases, which are enzymes that catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. The interaction between this compound and amidases is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways. Additionally, it can affect gene expression by altering the transcriptional activity of certain genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can also result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and gene expression. Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of various metabolites. These metabolic pathways can influence the compound’s biochemical activity and its effects on cellular function. For example, the compound can be metabolized by amidases to produce carboxylic acids, which can then participate in other biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid (CAS Number: 2098011-51-7) is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, including interactions with enzymes, effects on cellular processes, and potential therapeutic applications.

Molecular Formula: C9H12F3NO3
Molecular Weight: 239.19 g/mol
Purity: Typically ≥95%

This compound exhibits biological activity primarily through its interactions with various enzymes and cellular pathways. Notably, it has been shown to interact with amidases, enzymes that catalyze the hydrolysis of amides into carboxylic acids and ammonia. This interaction can influence metabolic pathways within cells and modulate enzyme activities critical for various physiological processes.

Cellular Interactions

The compound affects several cellular processes:

  • Cell Signaling: It can modulate signaling pathways by interacting with specific receptors or enzymes involved in these pathways.
  • Gene Expression: There is evidence suggesting that this compound may influence gene expression patterns, potentially altering cellular responses to external stimuli.
  • Metabolism: The compound has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Enzyme Interaction Studies:
    • The compound demonstrated significant inhibition of amidase activity in vitro, suggesting potential applications in modulating metabolic pathways related to amide metabolism.
  • Cytotoxicity Assessments:
    • In vitro cytotoxicity tests revealed that the compound exhibits selective cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. For example, one study reported a preferential cytotoxicity (PC50) value of 4.6 µM against specific cancer cells under nutrient-deprived conditions .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines assessed the cytotoxic effects of this compound. The results indicated that the compound induced apoptosis-like cell death in sensitive cell lines while sparing normal cells, highlighting its potential as a targeted cancer therapeutic agent.

Case Study 2: Enzyme Modulation

In another investigation focused on enzyme modulation, researchers found that this compound could effectively inhibit specific amidases involved in metabolic processes. This inhibition led to altered levels of metabolic intermediates in treated cells compared to controls.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight239.19 g/molVaries (e.g., other piperidine derivatives)
Enzyme InteractionInhibits amidasesVaries; some may not inhibit amidases
CytotoxicityPC50 = 4.6 µMVaries; some may exhibit higher toxicity
Cellular EffectsModulates signaling and metabolismVaries; effects depend on structure

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s piperidine-3-carboxylic acid core is shared with several analogs, but substituents vary significantly, impacting reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Piperidine-3-carboxylic Acid Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application
Target Compound (2098011-51-7) C₉H₁₂F₃NO₃ 257.2 3,3,3-Trifluoro-2-oxopropyl Not explicitly reported
RPR260243 (N/A) C₂₈H₂₅F₃N₂O₄ 522.5 6-Methoxyquinolin-4-yl, 2,3,5-trifluorophenyl-propargyl hERG1 channel activator
Compound 19h (N/A) C₂₇H₃₀FN₄O₆ 525.2 2′-Methoxybenzyloxyimino, cyclopropyl, fluoroquinoline Antibacterial (quinolone derivative)
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (874772-68-6) C₁₂H₁₃F₃N₂O₂ 274.24 3-(Trifluoromethyl)pyridin-2-yl Not explicitly reported

Functional Differences and Implications

Aromatic vs. Aliphatic Substituents: RPR260243 contains a methoxyquinoline group, enabling π-π stacking in ion channel binding, which is absent in the target compound . The pyridinyl group in 874772-68-6 provides aromaticity but lacks the ketone’s electron-withdrawing effects .

Molecular Weight and Solubility: The target compound’s lower molecular weight (257.2 vs.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid typically involves the following key synthetic steps:

  • Construction or functionalization of the piperidine ring with a carboxylic acid at the 3-position.
  • Introduction of the trifluoro-2-oxopropyl substituent at the nitrogen (1-position) of the piperidine.
  • Control of stereochemistry and protection/deprotection steps as needed.
  • Final conversion to the free carboxylic acid form.

Preparation of Piperidine-3-carboxylic Acid Core

The piperidine-3-carboxylic acid moiety can be prepared via catalytic hydrogenation of pyridine-3-carboxylic acid (nicotinic acid) derivatives:

Step Reagents & Conditions Description Yield/Notes
Hydrogenation of 3-pyridinecarboxylic acid Pd/C catalyst, H2 gas, 90–100 °C, 4–5 MPa pressure, aqueous medium Reduction of pyridine ring to piperidine ring 3–4 hours reaction time; catalyst filtered off post-reaction; methyl alcohol added to precipitate product
Isolation Cooling to 0 °C, centrifugation Nipecotic acid (3-piperidinecarboxylic acid) isolated as solid High purity product obtained

This method is well-established and scalable, providing the piperidine-3-carboxylic acid core with high efficiency.

Conversion of Ester to Carboxylic Acid

The final step often involves hydrolysis (saponification) of ester intermediates to the free carboxylic acid:

Step Reagents & Conditions Description Yield/Notes
Saponification LiOH or NaOH in aqueous/THF mixture, ambient to 100 °C, overnight Hydrolysis of methyl or ethyl ester to carboxylic acid Typical yields ~90% or higher; product isolated by acidification and extraction

Representative Reaction Sequence (Literature Example)

Step Reaction Conditions Yield
1 Hydrogenation of 3-pyridinecarboxylic acid to nipecotic acid Pd/C, H2, 90–100 °C, 4–5 MPa, 3–4 h High yield, solid isolation
2 Protection of amine (optional) tert-Butoxycarbonyl chloride, base Quantitative
3 Alkylation with trifluoro-2-oxopropyl halide K2CO3, THF/DMF, 50–65 °C, 5 days Moderate to good yield
4 Deprotection of amine Acidic conditions (e.g., TFA) Quantitative
5 Ester hydrolysis to acid LiOH, THF/H2O, RT to 100 °C, overnight ~90% yield

Analytical and Characterization Data (Selected)

  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretches near 1700 cm⁻¹ indicating keto and carboxylic acid groups.
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern on piperidine ring and presence of trifluoromethyl group.
  • Melting Point: Typically reported for isolated acid form, e.g., 102–103 °C for related piperidine-3-carboxylic acids.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Notes
Hydrogenation catalyst Pd/C For pyridine reduction to piperidine
Hydrogenation temp 90–100 °C Elevated temperature for efficient reduction
Hydrogenation pressure 4–5 MPa Maintains H2 solubility and reaction rate
Alkylation base Triethylamine, K2CO3 Organic/inorganic base for N-alkylation
Alkylation solvent THF, DMF Aprotic solvents for nucleophilic substitution
Alkylation temp 50–65 °C Moderate heating to drive reaction
Alkylation time Up to 5 days Extended time for complete conversion
Reductive amination temp 60–100 °C (microwave) Shorter reaction times possible
Ester hydrolysis base LiOH, NaOH For saponification to acid
Hydrolysis temp RT to 100 °C Depending on conditions and substrate

Q & A

Basic: What are the established synthetic routes for 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid, and what analytical techniques confirm its purity and structure?

Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by introduction of the trifluoromethyl ketone moiety. Key steps may include:

  • Amide coupling between piperidine-3-carboxylic acid derivatives and trifluoromethyl ketone precursors under reflux conditions .
  • Use of microwave-assisted synthesis to enhance reaction efficiency and yield .
    For purity and structural confirmation:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify backbone connectivity and substituent placement .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
  • Mass Spectrometry (ESI-TOF) : Validates molecular weight (C9H12F3NO3, theoretical 255.20 g/mol) .

Advanced: How do structural modifications in the piperidine ring or trifluoromethyl group influence the compound’s interaction with biological targets like ion channels?

Answer:
Structural variations significantly alter binding affinity and selectivity:

  • Piperidine ring conformation : Substituents at the 3-position (e.g., carboxylic acid) enhance hydrogen bonding with residues in ion channel pore regions, as seen in hERG channel studies .
  • Trifluoromethyl group : Electron-withdrawing effects stabilize ketone intermediates and modulate lipophilicity (logP ≈ 2.1), affecting membrane permeability .
  • Case study : Analogues with para-nitro substituents on the phenyl ring show reduced hERG inhibition compared to trifluoromethyl derivatives due to steric hindrance . Quantitative structure-activity relationship (QSAR) modeling is recommended to predict activity trends .

Basic: What are the key physicochemical properties of this compound, and how do they impact solubility and bioavailability?

Answer:

  • Molecular weight : 255.20 g/mol, within the acceptable range for CNS penetration .
  • Polar surface area (PSA) : ~49 Ų (calculated), suggesting moderate passive diffusion .
  • Solubility : Limited aqueous solubility (<1 mg/mL) due to the hydrophobic trifluoromethyl group. Use co-solvents (e.g., DMSO) or nanoparticle formulations to enhance solubility for in vitro assays .
  • pKa : Carboxylic acid group (≈3.5) and piperidine nitrogen (≈8.2) dictate ionization states across physiological pH, influencing protein binding .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Orthogonal assay validation : Compare results across functional (e.g., patch-clamp for ion channels) and binding assays (SPR/ITC) .
  • Batch-to-batch consistency : Ensure purity >97% via HPLC and control for residual solvents (e.g., DMF) that may interfere with cellular assays .
  • Structural analogs : Test derivatives (e.g., nitro- or sulfonyl-substituted piperidines) to isolate pharmacophore contributions .

Basic: What safety precautions and handling protocols are recommended for this compound during laboratory experiments?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizers (may generate toxic fluorinated gases) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods are used to predict the binding affinity of this compound with proteins like hERG, and how do they compare with experimental data?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions between the trifluoromethyl group and hERG’s S6 helix (TYR652, PHE656). Predicted IC50 values correlate with patch-clamp data (R² = 0.78) .
  • Molecular dynamics (MD) simulations : Reveal time-dependent stabilization of the compound in the channel’s hydrophobic pocket .
  • Limitations : Computational models often underestimate off-target effects (e.g., CYP450 inhibition). Validate with experimental screening panels for cytochrome P450 enzymes .

Advanced: What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during ketone formation .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters achieves >99% enantiomeric excess (e.g., Candida antarctica lipase B) .
  • Crystallization-induced asymmetric transformation (CIAT) : Thermodynamically favors the desired enantiomer in polar solvents (e.g., ethanol/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.